2-Methoxy-6,8-dimethylquinoline
Overview
Description
2-Methoxy-6,8-dimethylquinoline is a quinoline derivative characterized by the presence of a methoxy group at the 2-position and methyl groups at the 6 and 8 positions of the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6,8-dimethylquinoline typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. The process starts with the condensation of an aniline derivative (such as 2,6-dimethylaniline) with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The reaction mixture is heated under reflux to facilitate the formation of the quinoline core.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production. This involves using continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and choice of catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6,8-dimethylquinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation: Quinone derivatives, such as 2-Methoxy-6,8-dimethylquinone.
Reduction: Hydroquinoline derivatives, such as 2-Methoxy-6,8-dimethylhydroquinoline.
Substitution: Halogenated quinolines, such as 2-Methoxy-6,8-dimethylchloroquinoline.
Scientific Research Applications
2-Methoxy-6,8-dimethylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, such as cancer and inflammation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-6,8-dimethylquinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Methoxy-6,8-dimethylquinoline is compared with other similar quinoline derivatives, such as 2-Methoxyquinoline and 2,6-Dimethylquinoline. While these compounds share structural similarities, this compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity.
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Properties
IUPAC Name |
2-methoxy-6,8-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(2)12-10(7-8)4-5-11(13-12)14-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJIMLXKNINTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC(=N2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682427 | |
Record name | 2-Methoxy-6,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861581-28-4 | |
Record name | 2-Methoxy-6,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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